molecular formula C19H16ClN5OS B2689814 N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1211149-73-3

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2689814
CAS RN: 1211149-73-3
M. Wt: 397.88
InChI Key: DVBMNFYAXJJFEQ-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has been studied for its potential pharmacological properties . It belongs to a class of compounds known as benzothiazoles, which have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, one compound had an IR spectrum with peaks at 628 cm^-1 (C–S–C benzothiazole), 826 cm^-1 (C–Cl), 1461 cm^-1 (C–N benzothiazole), 1497 cm^-1 (C–O-C oxadiazole), 1516 cm^-1 (C=C aromatic), and 3321 cm^-1 (N–H) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and NMR spectroscopy . For example, one compound had a melting point of 257–259 °C .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

This compound has been evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Ulcerogenic and Lipid Peroxidation Activities

The compound has also been evaluated for its ulcerogenic and lipid peroxidation activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown that the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antioxidants and Plant Growth Regulators

The benzothiazole ring system, which is part of this compound, is widely used as vulcanization accelerators, antioxidants, and plant growth regulators .

Enzyme Inhibitors and Imaging Reagents

This compound is also used as enzyme inhibitors and imaging reagents .

Fluorescence Materials and Electroluminescent Devices

The benzothiazole ring system is used in fluorescence materials and electroluminescent devices due to its highly pharmaceutical and biological activity .

Antimicrobial Activity

The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of cyclo-oxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins . Prostaglandins are involved in inflammation and pain, so inhibiting their production can have anti-inflammatory and analgesic effects .

Safety and Hazards

The safety and hazards of these compounds would depend on their specific pharmacological properties and potential side effects. Some similar compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa .

Future Directions

Future research could involve further investigation of the pharmacological properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” and similar compounds. This could include in-depth studies of their anti-inflammatory and analgesic effects, as well as potential applications in the treatment of other conditions .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-9-22-24(2)17(12)18(26)25(11-13-4-3-7-21-10-13)19-23-15-6-5-14(20)8-16(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBMNFYAXJJFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

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